N-(2-tert-butylphenyl)-2-methylbenzamide
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Overview
Description
N-(2-tert-butylphenyl)-2-methylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with a tert-butylphenyl group at the nitrogen atom and a methyl group at the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzoic acid with 2-tert-butylaniline in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired amide product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-tert-butylphenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: N-(2-tert-butylphenyl)-2-methylbenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It can be explored as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the tert-butylphenyl group enhances its binding affinity and selectivity, allowing it to exert its effects at lower concentrations. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)benzamide: Similar structure but lacks the methyl group on the benzene ring.
N-(2-tert-butylphenyl)-2-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.
N-(2-tert-butylphenyl)-2-hydroxybenzamide: Contains a hydroxyl group instead of a methyl group.
Uniqueness: N-(2-tert-butylphenyl)-2-methylbenzamide is unique due to the presence of both the tert-butylphenyl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features contribute to its stability, reactivity, and binding affinity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-13-9-5-6-10-14(13)17(20)19-16-12-8-7-11-15(16)18(2,3)4/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNPELFTEDLETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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